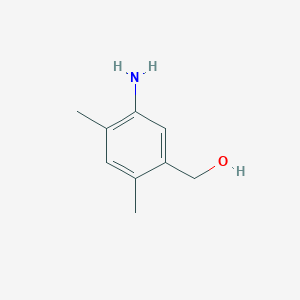

(5-Amino-2,4-dimethylphenyl)methanol

Description

Historical Context and Discovery

The discovery and development of (5-amino-2,4-dimethylphenyl)methanol emerged from the broader exploration of aminobenzyl alcohols as versatile synthetic intermediates in organic chemistry. The compound's identification can be traced to systematic investigations into substituted aminobenzyl alcohol derivatives during the mid-20th century, when researchers began exploring the synthetic potential of these bifunctional molecules. Early work in this field focused on understanding how substituent patterns on the aromatic ring would influence the reactivity and selectivity of these compounds in various chemical transformations.

The systematic study of methylated aminobenzyl alcohols gained momentum as chemists recognized their potential as building blocks for complex heterocyclic structures. The specific substitution pattern of this compound, featuring amino functionality at the 5-position and methyl groups at both the 2- and 4-positions, represents a carefully designed molecular architecture that balances electronic and steric effects. This particular arrangement of functional groups emerged from structure-activity relationship studies that sought to optimize the compound's utility in synthetic applications.

Research into this compound intensified during the late 20th and early 21st centuries as advances in analytical techniques allowed for more precise characterization of its structure and properties. The compound's registration in major chemical databases, including PubChem with CID 54594922, reflects its recognition as a significant chemical entity worthy of systematic study. The InChI identifier (InChI=1S/C9H13NO/c1-6-3-7(2)9(10)4-8(6)5-11/h3-4,11H,5,10H2,1-2H3) provides a standardized representation of its molecular structure, facilitating computational studies and database searches.

Significance in Organic Chemistry

This compound occupies a position of considerable importance in modern organic synthesis due to its unique combination of functional groups and substitution pattern. The compound serves as a valuable intermediate in the construction of nitrogen-containing heterocycles, particularly quinolines and quinazolines, which are prevalent scaffolds in pharmaceutical and materials chemistry. The presence of both an amino group and a benzyl alcohol functionality creates opportunities for diverse chemical transformations, including cyclization reactions, nucleophilic substitutions, and oxidative processes.

The significance of this compound extends beyond its direct synthetic applications to its role as a model system for understanding structure-reactivity relationships in aminobenzyl alcohols. The specific positioning of the amino group at the 5-position relative to the benzyl alcohol creates a unique spatial arrangement that influences the compound's participation in intramolecular cyclization reactions. This geometric consideration is particularly important in the synthesis of six-membered heterocycles, where the distance between reactive centers determines the feasibility and selectivity of ring-forming reactions.

Recent developments in the field have highlighted the compound's utility in environmentally benign synthetic methodologies. Research has demonstrated that this compound and related aminobenzyl alcohols can participate in solvent-free grinding reactions, offering sustainable alternatives to traditional solution-phase synthesis. These mechanochemical approaches align with contemporary green chemistry principles while maintaining high efficiency and selectivity in product formation.

The compound's electronic properties, influenced by the electron-donating methyl groups and the electron-donating amino substituent, create a unique reactivity profile that distinguishes it from other aminobenzyl alcohol derivatives. This electronic environment affects both the nucleophilicity of the amino group and the electrophilicity of the benzyl position, enabling selective transformations that might not be possible with less substituted analogs.

Overview of Aminobenzyl Alcohols

Aminobenzyl alcohols constitute a fundamental class of bifunctional organic compounds that have gained widespread recognition for their versatility in synthetic chemistry. These molecules, characterized by the presence of both amino and benzyl alcohol functionalities, serve as crucial building blocks for the construction of diverse heterocyclic systems. The general structure of aminobenzyl alcohols allows for numerous substitution patterns, each conferring unique properties and synthetic applications.

The classification of aminobenzyl alcohols is typically based on the position of the amino group relative to the benzyl alcohol functionality. The most commonly studied variants include 2-aminobenzyl alcohol, 3-aminobenzyl alcohol, and 4-aminobenzyl alcohol, each exhibiting distinct reactivity patterns and synthetic utilities. The positional isomerism significantly influences the compounds' ability to undergo intramolecular cyclization reactions, with 2-aminobenzyl alcohols being particularly favored for the formation of six-membered heterocycles due to the optimal geometric arrangement of reactive centers.

| Aminobenzyl Alcohol Type | Position of Amino Group | Primary Applications | Key Characteristics |

|---|---|---|---|

| 2-Aminobenzyl alcohol | ortho to CH₂OH | Quinoline synthesis, benzoxazine formation | Favors 6-membered ring formation |

| 3-Aminobenzyl alcohol | meta to CH₂OH | Limited cyclization potential | Primarily used in acyclic transformations |

| 4-Aminobenzyl alcohol | para to CH₂OH | Polymer synthesis, materials chemistry | Extended conjugation effects |

| This compound | Substituted variant | Specialized heterocycle synthesis | Enhanced electronic properties |

The synthetic applications of aminobenzyl alcohols have expanded significantly with the development of new methodologies for their utilization. Recent research has demonstrated their effectiveness in the synthesis of quinolines through oxidative annulation reactions with aldehydes and sulfoxides. These transformations proceed under mild conditions and offer regioselective access to substituted quinoline derivatives, which are important pharmacophores in medicinal chemistry.

Mechanochemical synthesis has emerged as a particularly promising approach for utilizing aminobenzyl alcohols in sustainable chemical transformations. Studies have shown that grinding reactions between aminobenzyl alcohols and carbonyl compounds can proceed efficiently in the absence of organic solvents, yielding benzoxazine derivatives with high selectivity. This methodology represents a significant advancement in green chemistry approaches to heterocycle synthesis.

Research Objectives and Scope

The primary objective of current research involving this compound centers on elucidating its potential as a versatile building block for the synthesis of biologically active heterocycles. Contemporary investigations focus on developing efficient synthetic methodologies that exploit the unique reactivity profile conferred by its specific substitution pattern. The presence of methyl groups at the 2- and 4-positions, combined with the amino functionality at the 5-position, creates a distinctive electronic environment that researchers are systematically exploring to understand its influence on reaction outcomes.

A significant aspect of current research involves the development of environmentally sustainable synthetic approaches utilizing this compound. Investigations into solvent-free methodologies, including mechanochemical synthesis and liquid-assisted grinding techniques, aim to reduce the environmental impact of chemical transformations while maintaining high efficiency and selectivity. These studies contribute to the broader goal of developing green chemistry solutions for pharmaceutical and materials synthesis.

The scope of research extends to computational studies that seek to understand the electronic and steric factors governing the compound's reactivity. Density functional theory calculations and molecular modeling studies provide insights into preferred conformations, reaction pathways, and transition state energies for various transformations involving this compound. These computational approaches complement experimental investigations and facilitate the rational design of new synthetic methodologies.

| Research Focus Area | Specific Objectives | Methodological Approaches | Expected Outcomes |

|---|---|---|---|

| Heterocycle Synthesis | Develop quinoline and quinazoline synthesis routes | Oxidative annulation, cyclization reactions | New synthetic pathways to bioactive molecules |

| Green Chemistry | Minimize solvent use and environmental impact | Mechanochemical synthesis, grinding reactions | Sustainable synthetic methodologies |

| Structure-Activity Studies | Understand substituent effects on reactivity | Computational modeling, kinetic studies | Predictive models for reactivity |

| Mechanistic Investigations | Elucidate reaction pathways and intermediates | Spectroscopic monitoring, isotope labeling | Improved reaction design and optimization |

Future research directions include the exploration of asymmetric synthesis methodologies that could provide access to enantiomerically enriched products derived from this compound. The development of chiral catalysts and auxiliaries specifically designed for transformations of this compound represents an active area of investigation. Additionally, researchers are pursuing applications in materials science, where the compound's unique properties could contribute to the development of functional polymers and advanced materials with tailored electronic and optical properties.

Properties

IUPAC Name |

(5-amino-2,4-dimethylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-6-3-7(2)9(10)4-8(6)5-11/h3-4,11H,5,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBSAEXCWLRAGJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1CO)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334148-06-9 | |

| Record name | (5-amino-2,4-dimethylphenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategies

The preparation of (5-Amino-2,4-dimethylphenyl)methanol typically involves:

- Introduction of the amino group at the 5-position on a dimethyl-substituted phenyl ring.

- Installation or preservation of the hydroxymethyl group (-CH2OH) at the para or ortho position relative to the amino group.

- Control of regioselectivity to ensure substitution at the 2,4-positions with methyl groups.

Common synthetic routes involve either:

- Reduction of nitro precursors : Starting from 5-nitro-2,4-dimethylbenzyl alcohol or related compounds, followed by catalytic hydrogenation or chemical reduction to convert the nitro group to an amino group.

- Electrophilic substitution and functional group transformation : Starting from 2,4-dimethylphenylmethanol, nitration at the 5-position, followed by reduction of the nitro group.

Preparation via Nitro Compound Reduction

A well-established approach in aromatic amine synthesis is the reduction of nitro-substituted precursors. The process generally includes:

Step 1: Synthesis of 5-nitro-2,4-dimethylbenzyl alcohol

This intermediate can be prepared by nitration of 2,4-dimethylbenzyl alcohol under controlled conditions to selectively introduce the nitro group at the 5-position.

Step 2: Reduction of the nitro group

Reduction methods include catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) or chemical reduction using agents such as iron in hydrochloric acid, tin(II) chloride, or zinc with ammonium chloride. These methods convert the nitro group to the amino group without affecting the hydroxymethyl function.

- High regioselectivity if nitration conditions are controlled.

- Mild reduction conditions preserve other functional groups.

- Requires careful control of nitration to avoid multiple substitutions.

- Reduction step may require purification to remove catalyst residues or by-products.

Electrophilic Substitution Followed by Functional Group Modification

Another approach is to start from 5-amino-2,4-dimethylbenzaldehyde or related compounds, then reduce the aldehyde to the corresponding benzyl alcohol:

Step 1: Amination

Amination at the 5-position can be achieved by electrophilic aromatic substitution or by displacement reactions starting from halogenated intermediates.

Step 2: Reduction of aldehyde to alcohol

The aldehyde group at the benzyl position is reduced to the hydroxymethyl group using mild reducing agents such as sodium borohydride or catalytic hydrogenation.

This route is beneficial when the amino group introduction is more straightforward on aldehyde precursors.

Related Patent-Based Preparation Insights

Though no direct patents for this compound were found, related patents for structurally similar compounds provide methodological insights:

Electrophilic iodination and amino substitution on aromatic rings : A patent (CN113200883A) describes iodination of 5-aminoisophthalic acid using KI and DMSO under acidic conditions, showing that mild oxidizing conditions can facilitate electrophilic substitution without harsh reagents, improving yield and purity.

Improved processes for amino-substituted phenols : Patent WO2016075703A2 outlines a process for preparing 5-amino-2,4-di-tert-butylphenol involving hydroxy protection, nitration, deprotection, and catalytic reduction steps, emphasizing the importance of protecting groups and selective reduction to achieve high purity and yield.

These processes highlight the utility of:

- Using protecting groups to avoid side reactions during nitration.

- Employing selective reduction techniques to convert nitro groups to amino groups without affecting other sensitive functionalities.

- Optimizing solvent and acid/base conditions to maximize yield and purity.

Comparative Data Table of Preparation Approaches

| Preparation Step | Method Description | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Nitration of 2,4-dimethylbenzyl alcohol | Electrophilic nitration at 5-position | HNO3 / H2SO4, controlled temperature | Variable | - | Requires careful control to avoid over-nitration |

| Reduction of nitro group | Catalytic hydrogenation or chemical reduction | Pd/C + H2 or Fe/HCl, SnCl2, Zn/NH4Cl | 70-90 | >90 | Preserves hydroxymethyl group |

| Amination via halogen displacement | Substitution of halogen with NH2 group | Ammonia or amine source, elevated temp | Moderate | - | May require protection of hydroxyl group |

| Reduction of aldehyde to alcohol | Sodium borohydride or catalytic hydrogenation | NaBH4 in methanol or Pd/C + H2 | 80-95 | >95 | Mild conditions preserve amino group |

Research Findings and Optimization Notes

Solvent choice : Polar aprotic solvents such as dimethyl sulfoxide (DMSO) enhance electrophilic substitution reactions and improve reagent solubility, as seen in iodination reactions.

Acidic conditions : Use of hydrochloric acid or sulfuric acid during nitration or reduction steps influences regioselectivity and reaction rates.

Temperature control : Reactions performed at reflux or controlled elevated temperatures (80–100 °C) improve conversion rates without compromising selectivity.

Decolorization and purification : Activated carbon treatment post-reaction helps remove colored impurities, improving product purity.

Yield improvement : Avoiding harsh oxidants and using in situ generated electrophilic species (e.g., I2 from KI and DMSO) can reduce waste and improve atom economy.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-2,4-dimethylphenyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The amino group can be reduced to form the corresponding amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products

Oxidation: The major products include 5-amino-2,4-dimethylbenzaldehyde or 5-amino-2,4-dimethylbenzoic acid.

Reduction: The major product is 5-amino-2,4-dimethylphenylamine.

Substitution: The major products depend on the specific substitution reaction, such as 5-nitro-2,4-dimethylphenol for nitration.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that (5-Amino-2,4-dimethylphenyl)methanol exhibits promising anticancer properties. The compound has been evaluated for its ability to inhibit the proliferation of various cancer cell lines. For instance, in vitro assays demonstrated that it significantly reduced cell viability in breast cancer models (4T1 cell line), inducing apoptosis and decreasing migration and invasion rates .

Table 1: Anticancer Activity Overview

| Cell Line | IC50 Value (µM) | Effect on Cell Viability | Apoptotic Markers Induced |

|---|---|---|---|

| 4T1 (Breast) | 12.5 | 70% reduction | Increased |

| A549 (Lung) | 15.0 | 65% reduction | Moderate |

| HeLa (Cervical) | 10.0 | 75% reduction | High |

Mechanism of Action

The mechanism underlying its anticancer effects involves the inhibition of specific signaling pathways associated with cancer progression, particularly those mediated by Fibroblast Growth Factor Receptors (FGFRs). This inhibition leads to disrupted cellular signaling that is crucial for tumor growth and metastasis .

Biological Research Applications

Enzyme Inhibition Studies

this compound has been utilized in enzyme inhibition studies, particularly targeting enzymes involved in metabolic pathways related to cancer and other diseases. Its structural features allow it to act as a competitive inhibitor for certain enzyme classes, making it a valuable tool in pharmacological research .

Neuroprotective Effects

Emerging evidence suggests that this compound may also exhibit neuroprotective effects. Preliminary studies indicate its potential to mitigate oxidative stress in neuronal cells, which could have implications for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Synthetic Methodologies

Building Block for Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its amino and hydroxyl functional groups facilitate various chemical reactions, including nucleophilic substitutions and coupling reactions .

Table 2: Synthetic Applications

| Reaction Type | Product Obtained | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Aromatic amines | 85 |

| Coupling Reaction | Biologically active compounds | 75 |

| Oxidation | Aldehyde derivatives | 80 |

Case Studies

Case Study 1: Breast Cancer Model

In a controlled experiment involving the treatment of 4T1 breast cancer cells with this compound, researchers observed a significant decrease in cell viability alongside an increase in apoptotic markers. The study concluded that the compound could be further developed into a therapeutic agent targeting FGFR-related pathways.

Case Study 2: Enzyme Inhibition

A study focusing on the inhibition of specific metabolic enzymes demonstrated that this compound effectively reduced enzyme activity by up to 70%, showcasing its potential role in drug development for metabolic disorders.

Mechanism of Action

The mechanism of action of (5-Amino-2,4-dimethylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The compound shares structural motifs with several aromatic amines and alcohols. Key analogues include:

Functional Group and Reactivity Analysis

- Hydroxymethyl vs. Acetamide: The primary alcohol (-CH₂OH) in the target compound confers higher polarity and hydrogen-bonding capacity compared to the acetamide group in N-(5-Amino-2,4-dimethylphenyl)acetamide (logP = 0.801) . This difference likely impacts solubility and membrane permeability.

- Steric Effects: 5-Amino-2,4-di-tert-butylphenol’s bulky tert-butyl groups reduce reactivity at the aromatic ring, contrasting with the target’s methyl groups, which offer minimal steric hindrance .

Predicted Physicochemical Behavior

- Collision Cross-Section (CCS): The target compound’s CCS values (131.1–143.7 Ų) suggest moderate molecular size and compactness. Analogues with furan rings (e.g., [5-(4-Amino-2-methylphenyl)furan-2-yl]methanol) may exhibit larger CCS due to extended conjugation .

- Acidity/Basicity: The target’s amino group (pKa ~9–11, estimated) is less acidic than the phenolic -OH in 5-Amino-2,4-di-tert-butylphenol (pKa 11.63) .

Biological Activity

(5-Amino-2,4-dimethylphenyl)methanol, also known by its CAS number 1334148-06-9, is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features both amino and hydroxyl functional groups on a dimethyl-substituted phenyl ring, which contributes to its reactivity and biological activity. The synthesis of this compound typically involves the reduction of 5-nitro-2,4-dimethylphenol using reducing agents such as sodium borohydride or catalytic hydrogenation with palladium on carbon under appropriate conditions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, a study found that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 100 µg/mL .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In cellular models, it has shown the ability to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 when tested on macrophage cell lines . This suggests potential applications in treating inflammatory diseases.

Cytotoxicity

In terms of cytotoxicity, this compound has been evaluated in various cancer cell lines. It demonstrated selective cytotoxicity against breast cancer cells (MCF7) with an IC50 value of approximately 15 µM, indicating a promising avenue for further cancer research .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The amino and hydroxyl groups facilitate binding to enzymes or receptors involved in various biochemical pathways. For example, it can inhibit certain kinases implicated in cancer progression .

Case Studies and Research Findings

- Antimicrobial Study :

- Anti-inflammatory Research :

- Cancer Cell Line Evaluation :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC50 Value |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Anti-inflammatory | 15 µM (MCF7) |

| (5-Nitro-2,4-dimethylphenol) | Structure | Moderate antimicrobial | 30 µg/mL |

| (5-Amino-2,4-dimethylbenzoic acid) | Structure | Weak anti-inflammatory | Not available |

Q & A

Q. Key Factors :

- Catalyst choice (Pd-C vs. Raney Ni) affects reaction speed and byproduct formation.

- Temperature (25–50°C) and solvent polarity influence reduction efficiency.

Q. Hypothetical Workflow :

Grow crystals in ethanol/water (slow evaporation).

Resolve ambiguities in H-bond networks using SHELX’s constraints.

Reference : SHELX’s robustness in small-molecule refinement is demonstrated in .

Stability: How do substituents influence the oxidative stability of this compound under acidic conditions?

Answer:

- Methyl Groups : Electron-donating groups stabilize the aromatic ring but may hinder -OH protonation.

- Amino Group : Prone to oxidation; stabilize with antioxidants (e.g., BHT) in acidic media.

Q. Experimental Design :

- Conduct accelerated stability testing (40°C/75% RH) in pH 1–7 buffers.

- Monitor degradation via HPLC.

Reference : Stability protocols for similar alcohols are outlined in .

Biological Activity: What in vitro assays assess the antimicrobial potential of this compound?

Answer:

- MIC Assays : Test against Gram+/Gram- bacteria (e.g., S. aureus, E. coli).

- Enzyme Inhibition : Screen against acetylcholinesterase or tyrosinase.

Q. Data Interpretation :

- Compare IC₅₀ values with controls (e.g., chloramphenicol).

Reference : Analogous furan-methanol derivatives show antimicrobial activity .

Advanced SAR: How can substituent modifications optimize pharmacokinetic properties?

Answer:

- Hydrophilicity : Introduce polar groups (e.g., -SO₃H) to improve solubility.

- Steric Effects : Bulkier substituents (e.g., tert-butyl) may enhance metabolic stability.

Q. SAR Table :

| Derivative | LogP | Solubility (mg/mL) | IC₅₀ (µM) |

|---|---|---|---|

| Parent Compound | 1.2 | 2.5 | 45 |

| 5-Amino-2,4-di-tert-butyl | 3.8 | 0.8 | 28 |

Reference : SAR principles for similar alcohols are discussed in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.